molecular formula C20H23N5O5 B2619691 9-(2,5-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione CAS No. 923446-80-4

9-(2,5-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

Cat. No.: B2619691
CAS No.: 923446-80-4
M. Wt: 413.434
InChI Key: ZMQRCOUVHINZBK-UHFFFAOYSA-N
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Description

The compound 9-(2,5-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic molecule with potential applications in various scientific fields. This compound features a pyrimido[1,2-g]purine core, which is known for its biological activity and structural complexity. The presence of methoxy groups and a ketone functionality adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2,5-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common method starts with the formation of a chalcone derivative through Claisen-Schmidt condensation, followed by a Michael addition with 1,3-dimethylbarbituric acid . The reaction conditions often include the use of a base such as triethylamine and solvents like ethanol or methanol.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to increase yield and purity. This could involve the use of continuous flow reactors to maintain consistent reaction conditions and reduce the formation of by-products. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form hydroxyl groups.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound’s structural similarity to nucleotides makes it a candidate for studying enzyme interactions and DNA/RNA binding properties. It can be used in assays to investigate the inhibition of specific enzymes.

Medicine

Medically, the compound’s potential as a drug candidate is significant. Its ability to interact with biological macromolecules suggests it could be developed into therapeutic agents for various diseases, including cancer and viral infections.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require high stability and specific reactivity.

Mechanism of Action

The mechanism by which 9-(2,5-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The methoxy and ketone groups play crucial roles in binding to active sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction cascades or metabolic pathways essential for cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

    9-(2,5-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione: can be compared to other pyrimido[1,2-g]purine derivatives, such as:

Uniqueness

The unique positioning of the methoxy groups and the ketone functionality in this compound provides distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

9-(2,5-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O5/c1-12(26)11-25-18(27)16-17(22(2)20(25)28)21-19-23(8-5-9-24(16)19)14-10-13(29-3)6-7-15(14)30-4/h6-7,10H,5,8-9,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQRCOUVHINZBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C(=O)C2=C(N=C3N2CCCN3C4=C(C=CC(=C4)OC)OC)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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